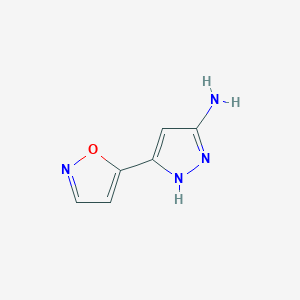![molecular formula C10H9N5 B12878257 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the triazole ring. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparación Con Compuestos Similares
1-Methyl-1H-benzimidazole: Lacks the triazole ring, resulting in different chemical properties and applications.
2-(1H-1,2,3-Triazol-1-yl)benzimidazole: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-Methyl-2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole: Contains a different triazole isomer, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is unique due to the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug design and material science.
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
1-methyl-2-(triazol-1-yl)benzimidazole |
InChI |
InChI=1S/C10H9N5/c1-14-9-5-3-2-4-8(9)12-10(14)15-7-6-11-13-15/h2-7H,1H3 |
Clave InChI |
GERNWBIUTVAJIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1N3C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)








![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)
